Cu-DOBDC

Description

Contextualization within Metal-Organic Framework Research

Cu-DOBDC fits within the broader context of MOF research as a material exhibiting the characteristic porosity and structural regularity of this class of compounds, while also possessing specific features that set it apart. MOF research has historically explored various metal centers and organic linkers to create diverse topologies and functionalities wikipedia.org. Early breakthroughs included materials like MOF-5 and HKUST-1 (Cu-BTC), which demonstrated ultra-high porosity and potential for gas storage wikipedia.orgsigmaaldrich.com. Cu-DOBDC, belonging to the MOF-74 (or CPO-27) topology, distinguishes itself through its one-dimensional hexagonal channels decorated with exposed or "open" metal sites acs.orgmdpi.comacs.org. These open metal sites, resulting from the coordination environment of the metal centers within the framework, are not fully saturated by the organic linker and can directly interact with guest molecules e3s-conferences.orgresearchgate.net. This characteristic is crucial for enhancing interactions with adsorbates, particularly small molecules like CO₂ and H₂, making Cu-DOBDC a key material in the study of host-guest interactions within porous frameworks acs.orgresearchgate.netnist.govosti.gov. Its structure and properties have made it a benchmark material for understanding the fundamental principles governing adsorption and reactivity in MOFs with open metal sites.

Academic Significance and Research Trajectory

The academic significance of Cu-DOBDC stems from its well-defined structure and the presence of accessible open Cu(II) sites, which serve as strong adsorption sites for various molecules acs.orgresearchgate.net. This has driven extensive research into its synthesis, characterization, and theoretical modeling. The research trajectory for Cu-DOBDC has involved exploring various synthesis methods, including hydrothermal and solvothermal routes, as well as more recent approaches like room-temperature precipitation and mechanochemical synthesis, to control crystal size, morphology, and defect density mdpi.comirb.hrosti.gov.

Detailed research findings on Cu-DOBDC have highlighted its potential in several key areas:

Gas Adsorption and Separation: Cu-DOBDC exhibits significant uptake capacities for gases like CO₂ due to the strong interaction between the CO₂ molecules and the open Cu(II) sites nist.govosti.gov. Studies have investigated the adsorption mechanisms and thermodynamics, often employing techniques like in situ powder X-ray diffraction and computational simulations to understand the binding sites and diffusion pathways within the pores acs.orgnist.govosti.gov. While other M-MOF-74 variants like Mg-MOF-74 have shown higher CO₂ uptake under certain conditions, Cu-DOBDC remains important for comparative studies and applications where the specific electronic properties of copper are advantageous sigmaaldrich.come3s-conferences.orgmdpi.com.

Catalysis: The open metal sites in Cu-DOBDC can act as Lewis acidic sites, making the material a promising heterogeneous catalyst for various organic transformations wikipedia.org. Research has explored its catalytic activity in reactions such as the cyanosilylation of aldehydes, although its activity can be influenced by the Lewis acidity of the metal center compared to other MOFs wikipedia.orgresearchgate.net. The ability to tune the catalytic properties by potentially modifying the metal center or introducing defects is an ongoing area of research wikipedia.orgrsc.org.

Hydrogen Storage: The interaction of hydrogen molecules with the open metal sites in Cu-DOBDC has also been investigated for potential hydrogen storage applications acs.org. While the hydrogen binding strength in Cu-DOBDC might be lower compared to some other MOFs with optimized sites, studies contribute to the fundamental understanding of hydrogen adsorption mechanisms in MOFs with exposed metal centers acs.org.

Structural Studies: Advanced characterization techniques, including powder X-ray diffraction (PXRD), neutron powder diffraction (NPD), and pair distribution function (PDF) analysis, have been crucial in understanding the crystal structure, pore architecture, and the precise location of adsorbed molecules within Cu-DOBDC acs.orgnist.govosti.govosti.gov. These studies provide critical data for validating computational models and understanding the structure-property relationships.

The research trajectory continues to focus on optimizing the synthesis of Cu-DOBDC for specific applications, exploring mixed-metal variants (e.g., Cu/Zn MOF-74) to tune properties, and developing composites or modified forms to enhance performance and stability irb.hrrsc.org.

Fundamental Structural Archetypes of Cu-DOBDC Analogues

The MOF-74 (CPO-27) family, to which Cu-DOBDC belongs, shares a fundamental structural archetype characterized by one-dimensional, hexagonal channels. This structure is formed by the assembly of divalent metal ions (M²⁺) linked by the organic ligand 2,5-dihydroxyterephthalic acid (H₄DOBDC). The metal ions are typically in a distorted trigonal prismatic or octahedral coordination environment, and they form infinite one-dimensional metal-oxide chains running parallel to the crystallographic c-axis acs.orgirb.hrosti.gov. The DOBDC linkers bridge these metal chains, creating the porous framework with channels approximately 11 Å in diameter acs.orgmdpi.com.

A key feature of this structure is the presence of coordinatively unsaturated or "open" metal sites located on the interior surface of the channels acs.orge3s-conferences.orgresearchgate.net. These sites are the primary interaction points for guest molecules and are responsible for many of the material's adsorption and catalytic properties.

For instance, studies comparing the CO₂ adsorption in different M-MOF-74 analogues have shown that the nature of the metal center dictates the strength of the interaction with CO₂, with materials like Mg-MOF-74 often exhibiting stronger interactions than Cu-MOF-74 under certain conditions sigmaaldrich.come3s-conferences.orgmdpi.com. The lattice parameters can also vary depending on the metal. For example, nanocrystalline Cu-MOF-74 has reported lattice constants of a = b = 26.049 Å and c = 6.3283 Å, comparable to literature values, while other analogues like Co-MOF-74 and Ni-MOF-74 have slightly different dimensions osti.gov.

The ability to substitute different metal ions into this conserved structural archetype makes the M-MOF-74 series, including Cu-DOBDC, a powerful platform for systematically studying the effect of the metal center on the framework's properties and performance in various applications.

Illustrative Data Table: Properties of Selected M-MOF-74 Analogues

| MOF Analogue | Metal Center | Organic Linker | Pore Diameter (approx.) | Key Feature | Example Application |

| Cu-MOF-74 | Cu(II) | H₄DOBDC (dhtp) | 11 Å mdpi.com | Open Cu(II) sites | Gas Adsorption, Catalysis wikipedia.orgresearchgate.net |

| Mg-MOF-74 | Mg(II) | H₄DOBDC (dhtp) | 11 Å mdpi.com | Open Mg(II) sites | High CO₂ adsorption sigmaaldrich.commdpi.com |

| Ni-MOF-74 | Ni(II) | H₄DOBDC (dhtp) | 11 Å mdpi.com | Open Ni(II) sites | Gas Adsorption, Catalysis mdpi.comheliosscitech.com |

| Zn-MOF-74 | Zn(II) | H₄DOBDC (dhtp) | 11 Å mdpi.com | Open Zn(II) sites | Gas Adsorption sigmaaldrich.com |

Note: The "interactive" nature of this table is simulated through clear formatting. In a digital medium, this could involve sortable columns or expandable rows with more detailed data.

Structure

3D Structure of Parent

Properties

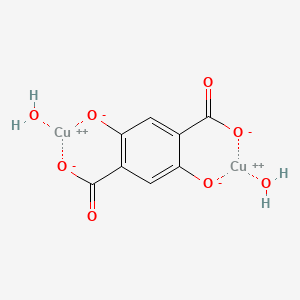

Molecular Formula |

C8H6Cu2O8 |

|---|---|

Molecular Weight |

357.22 g/mol |

IUPAC Name |

dicopper;2,5-dioxidoterephthalate;dihydrate |

InChI |

InChI=1S/C8H6O6.2Cu.2H2O/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14;;;;/h1-2,9-10H,(H,11,12)(H,13,14);;;2*1H2/q;2*+2;;/p-4 |

InChI Key |

VWYOAQQCTCVDGS-UHFFFAOYSA-J |

Canonical SMILES |

C1=C(C(=CC(=C1[O-])C(=O)[O-])[O-])C(=O)[O-].O.O.[Cu+2].[Cu+2] |

Origin of Product |

United States |

Advanced Spectroscopic and Diffractional Characterization of Cu Dobdc Materials

X-ray Diffraction Techniques for Structural Elucidation

X-ray diffraction (XRD) is a cornerstone technique for the structural analysis of crystalline materials like Cu-DOBDC. By analyzing the constructive interference of monochromatic X-rays that have been scattered by the electron clouds of the atoms in the crystal lattice, XRD can provide detailed information about the atomic arrangement, crystal structure, and phase purity of the material.

Powder X-ray Diffraction (PXRD) for Crystallinity and Phase Identification

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive analytical technique used to determine the crystalline nature and identify the phases of a bulk sample. In the context of Cu-DOBDC, PXRD is instrumental in confirming the successful synthesis of the desired crystalline structure and assessing its phase purity.

The PXRD pattern of a crystalline material is a unique fingerprint, characterized by a series of diffraction peaks at specific angles (2θ). The positions and intensities of these peaks are directly related to the dimensions and symmetry of the unit cell. For Cu-DOBDC, the experimental PXRD patterns are typically compared with simulated patterns generated from single-crystal X-ray diffraction data to confirm the material's identity. mdpi.com

Several studies have reported the characteristic PXRD peaks for Cu-BDC, a closely related MOF. For instance, a monoclinic crystal structure of Cu-BDC exhibits significant reflections at 2θ values of approximately 8.83°, 17.32°, and 27.86°, which correspond to the (110), (201), and (131) crystallographic planes, respectively. Another report identifies prominent peaks at 2θ values of 8.3° and 9.1°, representing the (001) and (020) planes. The high intensity and sharpness of these peaks are indicative of a well-ordered and highly crystalline material. The average crystal size of Cu-DOBDC can also be estimated from the broadening of the diffraction peaks using the Scherrer equation.

| 2θ (°) | (hkl) Plane | Crystal System | Reference |

|---|---|---|---|

| 8.83 | (110) | Monoclinic | d-nb.info |

| 17.32 | (201) | Monoclinic | d-nb.info |

| 27.86 | (131) | Monoclinic | d-nb.info |

| 8.3 | (001) | Not Specified | cam.ac.uk |

| 9.1 | (020) | Not Specified | cam.ac.uk |

Single Crystal X-ray Diffraction for Atomic Structure Determination

For Cu-DOBDC, SCXRD analysis reveals the precise coordination environment of the copper ions and the connectivity of the organic linkers, which are fundamental to understanding the material's porous nature and its interactions with guest molecules. The data obtained from SCXRD allows for the determination of the unit cell parameters (a, b, c, α, β, γ) and the space group, which define the symmetry of the crystal lattice.

Crystallographic data for a Cu-BDC framework, identified by the Cambridge Crystallographic Data Centre (CCDC) deposition number 687690, provides a concrete example of the type of information obtained from SCXRD. mdpi.comresearchgate.netresearchgate.net This particular structure, with the chemical formula C11H11CuNO5, crystallizes in the triclinic space group P-1.

| Parameter | Value |

|---|---|

| Chemical Formula | C11H11CuNO5 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.549(3) |

| b (Å) | 7.546(4) |

| c (Å) | 12.012(6) |

| α (°) | 84.14(2) |

| β (°) | 80.21(2) |

| γ (°) | 76.24(2) |

| Volume (ų) | 562.9(5) |

Electron Microscopy for Morphological and Microstructural Analysis

Electron microscopy techniques are indispensable for visualizing the morphology and microstructure of materials at high resolution. Unlike X-ray diffraction, which provides average structural information from a large ensemble of crystals, electron microscopy allows for the direct observation of individual crystals, their surfaces, and their internal features.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface topography and morphology of materials. In this technique, a focused beam of electrons is scanned across the surface of the sample, and the resulting interactions are detected to form an image.

For Cu-DOBDC, SEM analysis has revealed that the material is composed of well-formed, cubic microcrystals. researchgate.net The size of these microcrystals can vary, with some studies reporting lengths in the range of 300 to 500 nanometers. The regularity and uniformity of the crystal morphology observed in SEM images can be an indicator of the material's quality and crystallinity. Some preparations of Cu-BDC have also been shown to exhibit a rod-like surface morphology. acs.org

Transmission Electron Microscopy (TEM) for Microstructural Details and Atomic Scale Imaging

Transmission Electron Microscopy (TEM) provides even higher resolution imaging than SEM, allowing for the investigation of the internal microstructure of materials. In TEM, a beam of electrons is transmitted through an ultrathin specimen, and the interactions of the electrons with the material are used to form an image.

TEM analysis of Cu-DOBDC can reveal details about the crystal's internal structure, including its porosity and the presence of any defects. The resulting images can confirm the cubic structure of the crystals and provide evidence of their porous nature.

High-Resolution Transmission Electron Microscopy (HRTEM) is a specialized TEM technique that allows for the direct imaging of the atomic lattice of a crystalline material. By carefully controlling the imaging conditions, it is possible to obtain images where the arrangement of atoms in the crystal can be visualized.

HRTEM is a powerful tool for studying the crystal structure of Cu-DOBDC at the atomic level. It can be used to confirm the crystallographic information obtained from XRD and to identify any local variations or defects in the atomic arrangement. The analysis of HRTEM images can reveal the lattice fringes of the crystal, and the spacing of these fringes can be measured and correlated with the d-spacings obtained from diffraction techniques. For beam-sensitive materials like MOFs, low-dose imaging techniques are often employed to obtain atomic-resolution images without damaging the structure. kaust.edu.sa

Thermogravimetric Analysis (TGA) for Thermal Behavior Assessment

Thermogravimetric Analysis (TGA) is a critical technique for evaluating the thermal stability of Cu-DOBDC. The analysis involves monitoring the mass of a sample as it is heated at a constant rate. The resulting data reveals the temperatures at which the material decomposes and the mass loss associated with each decomposition step.

Studies on the thermal behavior of copper-based dicarboxylate metal-organic frameworks (MOFs) show a multi-step decomposition process. Typically, the initial weight loss, occurring at lower temperatures, is attributed to the removal of solvent molecules, such as water or dimethylformamide (DMF), trapped within the pores from the synthesis process.

The primary structural decomposition of the Cu-BDC framework generally begins at higher temperatures. Research indicates that the framework can be stable up to approximately 200°C to 350°C. acs.orgnih.gov One study observed that significant weight loss for Cu-BDC occurs in the range of 190–540°C, which corresponds to the breakdown of the organic BDC linker, ultimately leaving behind a residue of copper oxide. nih.gov Another investigation noted the decomposition of Cu-BDC at 350°C. acs.org The functionalization of the framework can alter its thermal stability; for instance, the addition of 2-mercaptobenzimidazole analogue (2-MBIA) to a Cu-BDC MOF was found to increase its thermal stability from 180°C to 240°C. nih.gov

Differential thermal analysis further elucidates these transitions, showing distinct peaks for different decomposition events. For example, one analysis of Cu-BDC identified weight losses of 3.79%, 38%, and 2.6% at temperatures of 198°C, 302°C, and 472°C, respectively. nih.gov This detailed thermal profile is essential for determining the operational temperature limits for applications such as gas storage and catalysis.

| Material | Decomposition Event | Temperature Range (°C) | Weight Loss (%) | Reference |

|---|---|---|---|---|

| Cu-BDC | Initial Decomposition | Stable up to ~200 | Minimal (~0.97%) | nih.gov |

| Cu-BDC | Framework Decomposition | Starts at ~350 | Not specified | acs.org |

| Cu-BDC | Multi-step Decomposition | 198, 302, 472 | 3.79, 38, 2.6 | nih.gov |

| 2-MBIA-Cu-BDC | Initial Decomposition | 240 - 300 | 18 | nih.gov |

Nitrogen Physisorption Measurements for Porosity and Surface Area Evaluation

Nitrogen physisorption at 77 K is the standard method for characterizing the porous nature of Cu-DOBDC. This analysis provides key parameters such as the Brunauer-Emmett-Teller (BET) surface area, total pore volume, and pore size distribution, which are fundamental to the material's performance in applications like gas adsorption and separation.

The M2(DOBDC) series of MOFs, including the copper analogue, is renowned for its high porosity, which is a direct result of its honeycomb-like structure featuring one-dimensional hexagonal channels. The specific surface area and pore volume can, however, vary based on the synthesis method and the effectiveness of the activation process used to clear the pores of residual solvent molecules.

Reported BET surface areas for copper-based BDC frameworks show significant variation. For example, one study reported a BET surface area of 715 m²/g for Cu-BDC. acs.org In contrast, another investigation found a much lower surface area of 17.95 m²/g for their synthesized Cu-BDC, with a pore volume of 0.027 cm³/g and a pore size of 5.84 nm. nih.gov The modification of this material slightly decreased the surface area to 17.02 m²/g but significantly increased the pore size and volume to 8.74 nm and 0.361 cm³/g, respectively. nih.gov These variations highlight the sensitivity of the material's porous properties to its specific preparation and handling. For comparison, the related Ni-DOBDC has a reported BET surface area of 257 m²/g. journal-iasssf.com

| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) | Reference |

|---|---|---|---|---|

| Cu-BDC | 715 | Not specified | Not specified | acs.org |

| Cu-BDC | 17.95 | 0.027 | 5.84 | nih.gov |

| 2-MBIA-Cu-BDC | 17.02 | 0.361 | 8.74 | nih.gov |

| Ni-DOBDC | 257 | Not specified | Not specified | journal-iasssf.com |

Neutron Diffraction and Inelastic Neutron Scattering for Host-Guest Interactions

Neutron-based techniques, including neutron diffraction and inelastic neutron scattering (INS), are exceptionally powerful for elucidating the precise nature of host-guest interactions within Cu-DOBDC at a molecular level. Unlike X-rays, which interact with electrons, neutrons interact with atomic nuclei, providing unique advantages for studying porous materials. This makes them highly sensitive to light elements like hydrogen and capable of distinguishing between isotopes such as hydrogen and deuterium.

Neutron powder diffraction (NPD) is used to determine the exact crystallographic positions of adsorbed gas molecules within the Cu-DOBDC framework. In the M2(DOBDC) family, NPD has been instrumental in identifying the specific binding sites for molecules like CO2 and H2. nist.govberkeley.edu Studies have shown that the primary adsorption site for these molecules is the coordinatively unsaturated metal center (the open Cu²⁺ site). nist.gov By analyzing NPD data, researchers can determine precise bond distances, geometries, and orientations of the guest molecules relative to the framework's metal sites. For the broader M2(DOBDC) series, it was demonstrated that CO2 molecules bind to the metal cations through a strongly electrostatic, physisorptive interaction. nist.gov

Inelastic Neutron Scattering (INS) complements diffraction data by probing the vibrational and rotational energy levels of the adsorbed molecules. When a guest molecule like H2 is adsorbed, its rotational and vibrational modes are altered by its interaction with the framework. The energy transitions measured by INS provide a sensitive probe of the strength and nature of this interaction. For example, in Fe2(DOBDC), INS spectra revealed weak interactions between neighboring H2 adsorption sites. berkeley.edu This technique allows for a spectroscopic "fingerprint" of the host-guest binding, offering insights that are crucial for understanding and improving the material's performance in gas storage applications.

Computational and Theoretical Frameworks for Cu Dobdc Systems

Density Functional Theory (DFT) Calculations

DFT is a widely applied electronic structure method in materials science and chemistry due to its balance of accuracy and computational efficiency. rsc.orgarxiv.orgacs.org It is particularly useful for studying the molecular-level details of guest binding at the primary binding sites in MOFs. acs.org DFT calculations on Cu-DOBDC (or its analogues like CPO-27-Cu and Cu-MOF-74) have provided valuable information regarding electronic structure, binding sites, reaction pathways, energy barriers, and adsorption mechanisms. arxiv.orgresearchgate.netrsc.orgmdpi.comosti.govmdpi.commdpi.com

Electronic Structure and Binding Site Analysis

DFT calculations are instrumental in analyzing the electronic structure of Cu-DOBDC and identifying the characteristics of its binding sites. The open Cu²⁺ metal sites are the primary adsorption sites, exhibiting Lewis acidity. acs.orgresearchgate.net Studies using probe molecules like CO and NO, combined with DFT, have helped characterize these sites. researchgate.netx-mol.com For instance, CO adsorption studies on CPO-27-Cu indicated very low Lewis acidity of the Cu²⁺ sites, with an adsorption enthalpy of approximately -20 kJ/mol. researchgate.netx-mol.com The electronic state and coordination of the Cu²⁺ ion, leading to a Jahn-Teller deformation, are believed to prevent significant charge transfer with guest molecules, leaving Van der Waals interactions as dominant for some adsorbates, positioning them relatively far from the metal center (around 2.7 – 3.0 Å). researchgate.net DFT calculations have also revealed the presence of defect Cu⁺ sites, likely at crystallite surfaces, which show different adsorption behavior compared to the regular Cu²⁺ sites. researchgate.net

The binding strength and geometry of guest molecules at the open metal sites are directly related to the electronic structure of the metal center. rsc.orgacs.org DFT calculations have shown that the effective charge experienced by adsorbate molecules at the open metal site is influenced by nuclear screening effects, which can explain variations in binding energy across different metal centers in the M₂ (dobdc) series. rsc.org For CO₂, DFT calculations on Cu-DOBDC and related structures indicate that van der Waals forces can be a significant, and sometimes dominating, contribution to the binding energy, in addition to electrostatic interactions. rsc.orgnist.gov

Adsorption Mechanism and Energetics

DFT calculations are crucial for understanding the adsorption mechanism and quantifying the energetics of gas molecules within Cu-DOBDC. mdpi.comosti.govmdpi.com This includes determining binding energies, identifying preferred adsorption sites, and analyzing the nature of the interactions (e.g., electrostatic, Van der Waals). rsc.orgchemrxiv.orgmdpi.comnist.gov For the M₂(dobdc) series, including Cu-DOBDC, DFT has been used to predict binding energies and adsorption geometries for various gases like CO₂ and H₂. acs.orgacs.orgmdpi.comrsc.orgnist.gov

Studies have shown that the strength of CO₂ binding at the open metal site in M₂(dobdc) frameworks varies with the metal center, with Cu-DOBDC generally showing weaker binding compared to other metals like Mg, Ni, Co, Fe, and Mn. acs.orgrsc.org Experimental and computational studies on the M₂(dobdc) series found that the affinity of CO₂ decreases in the order Mg > Ni > Co > Fe > Mn > Zn > Cu. acs.org Adsorption loadings for CO₂ in M-MOF-74 at 100 kPa and 298 K ranged from approximately 130 mg/g for M=Cu to 310 mg/g for M=Mg, with corresponding isosteric heats of adsorption from around 20 kJ/mol to 40 kJ/mol. acs.org DFT calculations have shown good agreement with experimental determinations of intramolecular CO₂ angles, binding geometries, and isosteric heats of adsorption in the M₂(dobdc) series. nist.gov

The contribution of Van der Waals interactions to adsorption energetics in MOFs with open metal sites, including copper-containing frameworks, has been highlighted by DFT studies. rsc.orgnist.govresearchgate.net Accurate modeling of these interactions often requires the use of dispersion-corrected DFT functionals. rsc.orgrsc.orgresearchgate.net

Here is a table summarizing some representative CO₂ adsorption energetics for the M-MOF-74 series, including Cu-MOF-74, based on experimental and computational findings:

| Metal (M) | CO₂ Adsorption Loading (mg/g) at 100 kPa, 298 K | Isosteric Heat of Adsorption (kJ/mol) | Affinity Trend (High to Low) |

| Mg | ~310 | ~40 | Mg |

| Ni | - | - | Ni |

| Co | - | - | Co |

| Fe | - | - | Fe |

| Mn | - | - | Mn |

| Zn | - | - | Zn |

| Cu | ~130 | ~20 | Cu |

Note: Data for adsorption loading and isosteric heat are approximate ranges and may vary depending on specific experimental or computational conditions. The affinity trend is based on the relative strength of CO₂ binding. acs.org

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational tools used to study the time evolution of molecular systems by simulating the motion of atoms and molecules based on classical mechanics. nih.govresearchgate.netvalencelabs.com MD simulations can provide insights into the dynamic behavior of guest molecules within MOF pores, including diffusion, and conformational changes of the framework upon adsorption. nih.govresearchgate.net While specific MD studies focused solely on the dynamic behavior of Cu-DOBDC and guest molecules were not predominantly highlighted in the search results, MD is a standard method used in conjunction with other techniques to study adsorbents. researchgate.netresearchgate.netacs.org For instance, MD simulations have been used to investigate the diffusion properties of guest molecules in other MOF structures. researchgate.net MD can provide transport properties such as diffusivity inside the pores, complementing the information on adsorption energetics obtained from methods like GCMC or DFT. acs.org MD simulations have also been applied to study the dynamic processes on copper surfaces, such as carbon deposition and the behavior of bulk copper. nih.govmdpi.com

Multi-Scale Modeling Approaches

Multi-scale modeling approaches combine different computational techniques to study materials and processes across various length and time scales. mdpi.comacs.orgamazon.com For Cu-DOBDC and other MOFs, this can involve linking detailed quantum mechanical calculations (like DFT) at the atomic scale with classical simulations (like GCMC or MD) at the mesoscale, and potentially even continuum models at the macroscopic scale. arxiv.orgmdpi.comacs.orgresearchgate.net This hierarchical approach allows researchers to capture the complex interplay between interactions at different scales, providing a more comprehensive understanding of the material's performance in applications like gas capture. arxiv.orgacs.orgresearchgate.net For example, multi-scale simulations combining GCMC and DFT have been used to study the effect of metal substitution on methane (B114726) uptake in M₂(BDC)₂(DABCO) MOFs, providing physical insights into the interactions between methane and the framework. mdpi.com A multi-scale quantum framework has also been outlined for evaluating MOFs in carbon capture, combining larger scale DFT calculations with quantum embedding methods to improve accuracy. arxiv.orgresearchgate.net

Quantum Frameworks for Carbon Capture Evaluation

Quantum frameworks, often based on advanced electronic structure methods like DFT and beyond, are developed to specifically evaluate the performance of materials like MOFs for applications such as carbon capture. acs.orgnist.govresearchgate.netarxiv.org These frameworks aim to provide accurate predictions of adsorption properties, selectivity, and the nature of host-guest interactions. nist.govresearchgate.net For the M₂(dobdc) series, including Cu-DOBDC, quantum chemical calculations have been used to understand the interactions of gases like CO₂ and H₂ with the open metal sites. chemrxiv.orgnist.gov A multi-scale quantum framework involving hierarchical cluster models and quantum embedding techniques has been proposed to efficiently tune accuracy in calculating binding affinities for MOF structures and CO₂. arxiv.orgresearchgate.netarxiv.org This approach allows for a more systematic treatment of electronic correlation effects, which are important for transition metal containing MOFs, while maintaining computational feasibility for studying larger systems. arxiv.orgresearchgate.net These quantum frameworks contribute to the rational design and screening of MOF structures for enhanced carbon capture performance. arxiv.orgresearchgate.net

Theoretical Prediction of Catalytic Activity and Selectivity

Theoretical studies, primarily employing density functional theory (DFT), are instrumental in predicting and understanding the catalytic activity and selectivity of MOFs, including those based on copper. These computational methods allow for the investigation of reaction pathways, transition states, and energy barriers, providing insights into why a particular MOF might be catalytically active for a specific reaction.

While direct theoretical predictions specifically focused solely on the catalytic activity and selectivity of Cu-DOBDC for a wide range of reactions are not extensively detailed in the provided snippets, the application of DFT to related copper-based MOFs and the M-DOBDC series (which includes Cu-DOBDC) provides a strong foundation for such predictions. For instance, DFT calculations have been used to understand the mechanism of CO2 conversion in copper-based MOFs, elucidating the role of the metal center and ligands in activating CO2 and facilitating nucleophilic attack frontiersin.orgfrontiersin.orgrsc.org. Studies on the M-DOBDC series, including Cu-DOBDC, have utilized DFT to investigate the adsorption of small molecules like CO2 at the open metal sites, which is a critical initial step for many catalytic CO2 conversion reactions rsc.orgosti.govharvard.eduacs.orgnist.gov. The ability of DFT to accurately model the binding geometry and adsorption energies of potential reactant molecules provides valuable information for predicting catalytic performance rsc.orgosti.govacs.orgnist.gov.

Computational approaches also contribute to the design of MOF catalysts by correlating catalytic activity with specific structural or electronic properties acs.orgnih.gov. Theoretical calculations can help identify key descriptors that influence catalytic outcomes, guiding the rational design of new MOF materials with enhanced performance acs.orgnih.gov. The open metal sites in Cu-DOBDC are known to be potential active sites for various catalytic transformations, and theoretical studies can probe their interaction with reactant molecules to predict reactivity and selectivity rsc.orgosti.govnist.gov.

Understanding Host-Guest Interactions and Framework Dynamics

Understanding the interactions between the MOF framework (host) and adsorbed molecules (guests) is crucial for applications in gas storage, separation, and catalysis. Computational methods, particularly DFT and molecular dynamics (MD) simulations, are widely used to investigate these host-guest interactions and the dynamics of guest molecules within the pores of MOFs like Cu-DOBDC.

Studies on the M-DOBDC series, including Cu-DOBDC, have extensively employed DFT to characterize the adsorption of small molecules such as CO2, H2O, and CH4 rsc.orgosti.govharvard.eduacs.orgnist.govaip.orgresearchgate.net. These calculations provide detailed information about the preferred adsorption sites, binding energies, and the geometry of the adsorbed molecules within the MOF pores rsc.orgosti.govacs.orgnist.gov. For example, DFT studies have shown that CO2 molecules primarily adsorb at the open metal sites in M-DOBDC frameworks, with the strength of interaction influenced by the nature of the metal center rsc.orgosti.govnist.gov. The accuracy of these predictions depends on the chosen computational methods, with studies benchmarking different DFT functionals, including those with van der Waals corrections, to accurately describe the dispersion forces that are significant in host-guest interactions within MOFs acs.orgaip.org.

Molecular dynamics simulations complement DFT by providing insights into the dynamic behavior of guest molecules, such as diffusion and reorientation within the framework aip.orgresearchgate.net. While specific MD studies solely focused on guest dynamics in Cu-DOBDC were not prominently featured in the provided snippets, the general applicability of MD to study diffusion in MOFs with one-dimensional channels (characteristic of the M-DOBDC structure) highlights its relevance for understanding mass transport in Cu-DOBDC aip.orgresearchgate.net. Combining electronic structure methods like DFT with MD (ab initio molecular dynamics) offers a more rigorous approach to simultaneously account for electronic structure and dynamic effects in host-guest complexes aip.org.

Gas Adsorption, Storage, and Separation Applications of Cu Dobdc

Carbon Dioxide (CO₂) Adsorption and Activation

Cu-DOBDC exhibits notable properties for carbon dioxide capture, stemming from the strong interactions between CO₂ molecules and the open copper sites. Studies on the CO₂ adsorption behavior of the M₂(dobdc) series, including the copper analogue, have provided detailed insights into the underlying mechanisms. sigmaaldrich.comnih.govchemspider.comchemspider.comnih.gov

Adsorption Isotherms and Capacity Studies

The CO₂ adsorption isotherms for Cu-DOBDC typically show a steep initial rise at low pressures, indicative of strong interactions with the framework. sigmaaldrich.commolport.com This is followed by a plateau as the primary adsorption sites become saturated, and further uptake at higher pressures. Studies have reported CO₂ adsorption capacities for Cu₂(dobdc) at various temperatures and pressures. For instance, at 298 K and 1 bar, Cu-BTTri, a MOF featuring open metal sites and mentioned alongside Mg₂(dobdc) in a comparative study, adsorbed high amounts of CO₂ at low pressures. sigmaaldrich.com While specific capacity values for Cu₂(dobdc) at 298 K and 1 bar are not consistently highlighted across all snippets, the M₂(dobdc) series generally shows significant low-pressure uptake due to the open metal sites. sigmaaldrich.comsigmaaldrich.com

Data from a study on the M₂(dobdc) series at 298 K shows variations in CO₂ capacity among different metals at 1 bar. Approaching 1 bar, the capacity of several analogues, including those with Mg, Ni, Fe, and Co, are reported to be similar, around 1.1 CO₂ per metal(II), suggesting they are nearing saturation of the primary adsorption site. sigmaaldrich.com While a specific value for Cu at 1 bar and 298 K isn't explicitly isolated in the provided snippets, the trend within the isostructural series is discussed.

Dual-site Langmuir-Freundlich parameters have been used to fit CO₂ adsorption isotherms for Cu₂(dobdc) at different temperatures, such as 25, 35, and 45 °C, providing parameters like saturation capacity (qsat) and affinity (b) for different sites.

Isosteric Heats of CO₂ Adsorption

The isosteric heat of CO₂ adsorption (Qst) provides a measure of the interaction strength between the CO₂ molecule and the adsorbent surface. For the M₂(dobdc) series, including Cu₂(dobdc), the initial isosteric heats of adsorption are relatively high, confirming the strong affinity of the open metal sites for CO₂. sigmaaldrich.comchemspider.comchemspider.comnih.gov These values can vary depending on the metal center. Studies have calculated Qst values for CO₂ adsorption in Cu₂(dobdc) using methods like the Clausius-Clapeyron equation applied to adsorption isotherms measured at different temperatures. While a specific Qst value for Cu₂(dobdc) is not prominently featured in isolation, comparative studies within the M₂(dobdc) series indicate the relative strength of interaction. For instance, in the M-BTT series (related MOFs with open metal sites), the trend for zero-coverage isosteric heat of CO₂ adsorption was Fe > Mn > Cr > Cu. molport.com The isosteric heats reflect the influence of the metal atom on the CO₂ affinity.

Role of Open Metal Sites and Electrostatic Interactions in CO₂ Capture

The presence of a high concentration of accessible open metal sites is a key factor in the significant CO₂ uptake of Cu-DOBDC, especially at low pressures. sigmaaldrich.comsigmaaldrich.com These open metal sites act as strong adsorption centers. The interaction between the CO₂ molecule and the metal centers is primarily electrostatic. sigmaaldrich.comnih.govchemspider.comchemspider.comnih.gov The quadrupole moment of CO₂ interacts favorably with the electric field generated by the charged metal cations and the surrounding framework. This electrostatic interaction is a dominant force driving the adsorption process at the primary binding sites. sigmaaldrich.comchemspider.comchemspider.comnih.gov The strength of these electrostatic interactions contributes to the relatively high initial isosteric heats of adsorption observed for Cu-DOBDC and other M₂(dobdc) analogues. sigmaaldrich.commolport.com

Activation and Chemical Conversion Pathways of Adsorbed CO₂

The nature of the interaction between CO₂ and the open metal sites in M₂(dobdc) frameworks, characterized as a strongly electrostatic and physisorptive interaction with minimal deviation from a linear CO₂ geometry, has implications for the potential activation and chemical conversion of adsorbed CO₂. sigmaaldrich.comnih.govchemspider.comchemspider.comnih.gov While the interaction is primarily physisorptive, the proximity and polarization of the CO₂ molecule at the open metal site can potentially facilitate chemical reactions. Some research explores the use of MOFs, including those based on the DOBDC ligand, as catalysts for CO₂ conversion. For example, a multivariate metal-organic framework, CuᴵCuᴵᴵZn-DOBDC, has been investigated as a catalyst for the conversion of propargylic amine with CO₂ under ambient conditions. This suggests that the DOBDC framework, when combined with appropriate metal centers and potentially modified, can play a role in CO₂ activation and conversion pathways.

Hydrogen (H₂) Storage Performance

The M₂(dobdc) series of MOFs, including Cu₂(dobdc), have also been investigated for hydrogen storage applications. The open metal sites that are effective for CO₂ adsorption can also interact with hydrogen molecules. Hydrogen gas adsorption isotherms measured at low temperatures (e.g., 77 K and 87 K) indicate strong H₂ binding at low pressures, corresponding to the adsorption of one molecule per M²⁺ site in related frameworks like M₂(dobpdc), an expanded pore analogue of M₂(dobdc).

The strength of the interaction between H₂ and the metal sites is quantified by the isosteric heat of adsorption for H₂. For the M₂(dobdc) series, H₂ binding enthalpies are reported, with values varying depending on the metal center. While specific detailed data for Cu₂(dobdc) hydrogen storage capacity and isosteric heat are not as extensively highlighted in the provided snippets as for CO₂, the general characteristics of the M₂(dobdc) framework type, with its high density of exposed metal cations, make it a relevant platform for exploring and tuning hydrogen adsorption properties. Some studies on related Cu(I)-based MOFs, like NU-2100 and Cu(I)-MFU-4l, have shown high isosteric heats of adsorption for hydrogen, suggesting strong interactions, although these are different structural types than Cu-DOBDC. The M₂(dobdc) frameworks provide a basis for comparison and understanding the factors influencing H₂ adsorption in MOFs with open metal sites.

H₂ Adsorption Isotherms and Capacities

Hydrogen adsorption in MOFs like Cu-DOBDC is primarily driven by physisorption, involving interactions between H₂ molecules and the framework's pore surfaces and open metal sites. While specific detailed H₂ adsorption isotherms solely for Cu-DOBDC at various temperatures and pressures were not extensively detailed in the immediate search results, studies on isostructural M₂(dobdc) materials and other copper-based MOFs provide context for its expected behavior.

Generally, H₂ adsorption capacity in MOFs is influenced by factors such as surface area, pore volume, and the strength of interactions with the framework, particularly at open metal sites. For instance, some Cu-based bimetallic MOFs have shown H₂ adsorption capacities of over 2 wt% at 77 K and 1 bar. acs.orgnih.gov The isostructural Mg₂(dobdc) and Ni₂(dobdc) frameworks have been evaluated for their H₂ storage capacities, with Ni₂(m-dobdc), an isomer, showing high volumetric capacities at near-ambient temperatures. berkeley.edu While direct comparative isotherm data for Cu-DOBDC against these at various conditions wasn't a primary finding, its place in the M₂(dobdc) series suggests it exhibits characteristic physisorption behavior with capacity dependent on temperature and pressure.

H₂ Binding Enthalpies at Open Metal Sites

The strength of interaction between H₂ molecules and the MOF framework is quantified by the isosteric heat of adsorption or binding enthalpy. For MOFs with open metal sites, these sites often serve as primary adsorption locations due to favorable interactions. Studies on the M₂(dobdc) series have investigated the H₂ binding enthalpies, revealing variations depending on the metal center. rsc.orgresearchgate.netresearchgate.net

Research comparing hydrogen gas adsorption on CPO-27-Cu (Cu-DOBDC) and CPO-27-Mn indicated significant differences in their H₂ uptake behaviors attributed to the interaction differences with the respective metal cation. rsc.org It has been reported that CPO-27-Cu demonstrates among the lowest isosteric heat of adsorption for H₂ compared to other M-CPO-27 materials where M includes Ni, Co, Mg, Zn, Mn, and Fe. rsc.orgresearchgate.net This suggests weaker interactions at the open Cu sites in Cu-DOBDC compared to some other metals in the series, which can influence adsorption at higher temperatures.

Impact of Pore Volume and Surface Area on H₂ Uptake

The pore volume and surface area of a MOF are critical physical properties that directly impact its gas adsorption capacity. A larger surface area provides more interaction sites for gas molecules, while a greater pore volume allows for a higher quantity of gas to be accommodated within the material. nih.govmdpi.com

For hydrogen storage, a linear relationship between H₂ adsorption capacity at 77 K and the BET surface area has been observed for many MOFs within a certain range. nih.gov While specific surface area and pore volume values for Cu-DOBDC were not consistently provided across the search results focused on gas adsorption, isostructural MOFs in the M₂(dobdc) series are known for their high surface areas and pore volumes owing to their open framework structure. berkeley.eduresearchgate.netacs.org The accessibility of the open metal sites within these pores is crucial for enhancing interactions and thus uptake. The design of MOFs with optimized pore structures and high surface areas is a key strategy for improving hydrogen storage performance. mdpi.comacs.org

Nitrous Oxide (N₂O) Adsorption and Activation

Cu-DOBDC, as a member of the M₂(dobdc) series, has also been investigated for its interaction with nitrous oxide (N₂O), a significant greenhouse gas. The presence of coordinatively unsaturated metal sites in Cu-DOBDC plays a crucial role in the adsorption and potential activation of N₂O. chemrxiv.orgrsc.orgosti.govchemrxiv.orgosti.gov

N₂O Binding Mechanisms at Coordinatively Unsaturated Metal Sites

N₂O adsorption at the open metal sites in MOFs like Cu-DOBDC is primarily driven by electrostatic interactions. chemrxiv.orgrsc.orgosti.govchemrxiv.org Unlike some other gas molecules, N₂O adsorption at these sites is less reliant on π-backbonding. chemrxiv.orgrsc.orgosti.gov The coordinatively unsaturated metal centers provide sites for N₂O molecules to bind, with the strength of this interaction influenced by the electronic properties of the metal site. Studies on the M₂(dobdc) series, including Cu, have identified these open metal sites as key locations for N₂O uptake. chemrxiv.orgrsc.orgosti.govchemrxiv.orgosti.gov

Role of Lewis Acidity in N₂O Adsorption

The Lewis acidity of the metal centers in MOFs significantly influences their ability to adsorb N₂O. MOFs with more Lewis acidic metal centers tend to be superior N₂O adsorbents. chemrxiv.orgrsc.orgosti.govchemrxiv.orgosti.gov This is consistent with the electrostatic nature of the N₂O interaction with the open metal sites. While specific comparative data on the Lewis acidity of Cu sites in Cu-DOBDC relative to other metals in the M₂(dobdc) series and its direct correlation to N₂O uptake was not a central theme in the provided snippets, the general principle applies: the Lewis acidity of the copper(II) centers in Cu-DOBDC contributes to its N₂O adsorption capabilities.

N₂O Activation Pathways to M(IV)-oxo Species

Beyond simple adsorption, the open metal sites in MOFs can potentially activate small molecules like N₂O. The activation of N₂O can lead to the formation of highly reactive metal-oxo species, which can be relevant for catalytic applications. rsc.orgosti.govchemrxiv.orgosti.govu-tokyo.ac.jp

While the formation of M(IV)-oxo species from N₂O activation in M₂(dobdc) frameworks has been specifically demonstrated and studied computationally for metals like iron and manganese, indicating these pathways are thermodynamically favorable, the concept extends to other transition metals in the series, including copper. rsc.orgosti.govchemrxiv.orgosti.govu-tokyo.ac.jp The activation typically involves the cleavage of the N-O bond in N₂O and the formation of a metal-oxo species, often in a high oxidation state such as M(IV). osti.govu-tokyo.ac.jp Although direct experimental or detailed computational evidence for the formation of a Cu(IV)-oxo species specifically in Cu-DOBDC from N₂O activation was not prominently found in the search results, the framework's structure and the presence of open Cu(II) sites suggest the potential for such activation pathways, analogous to those observed for other metals in the isostructural series.

Catalytic Transformations Mediated by Cu Dobdc and Derived Materials

Electrochemical Carbon Dioxide Reduction Reaction (CO2RR)

The electrochemical reduction of CO₂ is a critical process for converting this greenhouse gas into useful products using renewable energy rsc.orgnih.govwikipedia.org. Copper is unique among pure metal electrocatalysts in its ability to produce a wide range of hydrocarbon products rsc.orgrsc.org. Cu-based MOFs, including Cu-DOBDC, are being explored to tune the properties of copper and enhance CO₂RR performance rsc.org.

Mechanistic Investigations of CO2RR Pathways

The mechanism of CO₂RR on copper-based catalysts is complex and involves multiple steps and intermediates rsc.org. The initial step typically involves the adsorption and activation of CO₂ molecules on the catalyst surface rsc.org. Subsequent proton-coupled electron transfer (PCET) steps lead to the formation of various intermediates, such as *COOH and *CO rsc.org. The pathways diverge from these intermediates to produce a variety of C₁ and C₂₊ products rsc.org.

For C₁ products like carbon monoxide (CO) and formic acid (HCOOH), the mechanisms generally involve surface-bound carbon species for CO and surface-bound oxygen species for HCOOH rsc.org. The formation of *COOH is often an intermediate in CO production, while *OCHO is associated with HCOOH production rsc.org.

The formation of multi-carbon (C₂₊) products, such as ethylene (B1197577) (C₂H₄) and ethanol (B145695) (C₂H₅OH), is a key advantage of copper catalysts rsc.orgwikipedia.org. C–C coupling reactions between adsorbed intermediates, such as *CO dimerization or coupling between *CO and *CHO, are crucial steps in the formation of C₂₊ products rsc.org. The specific intermediates and coupling pathways can vary depending on the catalyst structure and reaction conditions rsc.org. Some studies suggest that *CO protonation is a selectivity-determining step for certain products rsc.org.

Product Selectivity and Faradaic Efficiencies

The product selectivity and Faradaic efficiency (FE) of Cu-DOBDC and its derivatives in CO₂RR are significantly influenced by various factors, including the applied potential, electrolyte composition, and catalyst structure rsc.orgrsc.orgnih.gov. Copper-based catalysts are known to produce a diverse range of products, and tuning the catalyst can favor specific pathways rsc.orgwikipedia.org.

Studies on copper-based catalysts, including those derived from MOFs, have shown promising Faradaic efficiencies for C₂₊ products. For instance, oxide-derived copper surfaces have achieved optimized ethylene efficiency of approximately 45% at specific potentials and CO₂ partial pressures rsc.org. Other copper-based catalysts, including MOF-derived materials, have demonstrated high Faradaic efficiencies for C₂₊ products, with some reporting values exceeding 70% in H-type cells and over 60% in flow cells mdpi.com.

The selectivity towards specific products can be influenced by factors such as local pH conditions near the catalyst surface rsc.org. Low electrolyte concentrations can lead to a rise in local pH, which may improve selectivity towards ethylene rsc.org. The structure and composition of the catalyst also play a crucial role in directing selectivity rsc.orgrsc.org.

Role of Structural Control and Metal Oxidation States in Catalytic Performance

The oxidation state of copper is particularly relevant, as the Cu⁺ ion is reported to adsorb *CO more strongly compared to Cu⁰, which can influence the reaction pathway and product distribution researchgate.net. Stabilizing the Cu⁺ oxidation state during the reaction is crucial for enhancing the selectivity towards C₂₊ products researchgate.netrsc.org. Strategies such as incorporating other elements, like aluminum, can help stabilize the Cu⁺ species and promote the adsorption and dimerization of *CO, leading to increased C₂₊ production rsc.org.

Structural features like grain boundaries, defects, and specific crystal facets on copper-based catalysts can also influence catalytic activity and selectivity rsc.orgtudelft.nl. For example, studies on tailored copper nanocatalysts have shown facet-dependent selectivity for CO₂RR products tudelft.nl.

Synergistic Bimetallic Catalysis and Heterostructure Engineering

Incorporating a second metal into the Cu-DOBDC framework or creating heterostructures with other materials can lead to synergistic effects that enhance CO₂RR performance rsc.orgrsc.orgresearchgate.net. Bimetallic catalysts can offer improved catalytic activity and selectivity compared to their monometallic counterparts rsc.orgresearchgate.net.

The synergistic effect in bimetallic copper-based catalysts can arise from various factors, including modified electronic structures, altered adsorption energies of intermediates, and the creation of new active sites at the interface between the two metals rsc.orgresearchgate.net. For instance, doping copper with other metals like silver or aluminum has shown to influence the electronic environment of copper active sites and optimize the energy barriers for key intermediates, such as CO–COH coupling rsc.orgrsc.org.

Heterostructures, such as Cu₂O@Cu-BDC, have been shown to promote the dimerization of *CO, thereby improving the selectivity for C₂₊ products mdpi.com. The interaction between different components in a heterostructure can facilitate specific reaction pathways and suppress undesirable side reactions like the hydrogen evolution reaction (HER) mdpi.com.

Ligand Functionalization and Doping Strategies

Modifying the organic ligand (dobdc⁴⁻) or doping the Cu-DOBDC framework with other elements or functional groups provides additional avenues to tune its catalytic properties rsc.orgnih.govmdpi.com. Ligand functionalization can influence the electronic and chemical environment around the copper centers, affecting CO₂ adsorption and activation, as well as the stabilization of reaction intermediates rsc.orgmdpi.com.

Doping strategies, involving the incorporation of heteroatoms (metallic or non-metallic) into the catalyst structure, can modify the electronic structure of the metal and influence the adsorption energies of intermediates, thereby enhancing selectivity and activity rsc.orgrsc.orgresearchgate.net. For example, boron doping has been shown to increase the prevalence of catalytically active Cuẟ⁺ species, leading to increased C₂₊ productio rsc.org. Similarly, doping with aluminum can stabilize Cu⁺ species and enhance *CO coverage rsc.org.

Ligand functionalization with groups like fluorine can promote the dissociation of water, generating *H species that facilitate the hydrogenation of intermediates mdpi.com. Organic additives used to functionalize copper electrodes have also been shown to improve activity for multi-carbon product formation, potentially by tailoring the microenvironment and promoting *CO dimerization chemrxiv.org.

Oxidation Reactions

Beyond CO₂RR, copper-containing MOFs, including those with the DOBDC ligand, have been investigated for their catalytic activity in various oxidation reactions mdpi.comrsc.org. These MOFs can act as heterogeneous catalysts for the aerobic oxidation of hydrocarbons, such as cyclohexene (B86901) rsc.org.

Studies have shown that Cu-containing MOFs can selectively catalyze the oxidation of cyclohexene to products like 2-cyclohexen-1-ol (B1581600) and 2-cyclohexen-1-one (B156087) under mild, solvent-free conditions rsc.org. The catalytic mechanism for these oxidation reactions over Cu-MOFs has been proposed and involves the copper centers facilitating the activation of oxygen and the substrate rsc.org.

Aerobic Oxidation of Alkenes (e.g., Cyclohexene)

Metal-organic frameworks, including those based on copper(II) with 2,5-dihydroxyterephthalic acid (DOBDC), have been investigated as heterogeneous catalysts for the aerobic oxidation of olefins. Studies have shown that [M₂(DOBDC)(H₂O)₂]·8H₂O (where M includes Cuᴵᴵ) can catalyze the oxidation of cyclohexene using molecular oxygen. mdpi.comrsc.org This reaction typically yields 2-cyclohexen-1-ol and 2-cyclohexen-1-one as the main products. rsc.orgresearchgate.netsci-hub.se

Research comparing copper and cobalt catalysts with the DOBDC linker in the aerobic oxidation of cyclohexene at 80 °C demonstrated that after 15 hours, the copper catalyst achieved a 14.6% conversion. mdpi.com Another study investigating Cu(II)- and Co(II)-containing MOFs as catalysts for cyclohexene oxidation under solvent-free conditions also observed that both Cu-MOF and Co-MOF could selectively oxidize cyclohexene to the allylic oxidation products, 2-cyclohexen-1-ol and 2-cyclohexen-1-one. rsc.orgresearchgate.net The selectivity for 2-cyclohexen-1-one was reported as 55% for a LaCuODA catalyst after 24 hours at 75 °C. mdpi.com

Magnetically recoverable copper oxide catalysts, which can be considered related to copper-based materials, have also been explored for the aerobic allylic oxidation of cyclohexene, showing high conversion and selectivity for allylic products under specific conditions. sci-hub.se

Benzene (B151609) Hydroxylation

The hydroxylation of benzene to produce phenol (B47542) is another important catalytic transformation. While direct studies explicitly detailing Cu-DOBDC for benzene hydroxylation are less prevalent in the immediate search results, related copper-containing materials derived from the BDC linker have shown activity. Novel Fe@Cu-BDC catalysts, synthesized by incorporating iron ions into the Cu-BDC structure, have demonstrated favorable catalytic activity for benzene hydroxylation, achieving significant product yields and selectivity for phenol. researchgate.net

Other copper-based catalytic systems have also been investigated for benzene hydroxylation using oxidants like hydrogen peroxide. For instance, copper complexes incorporated into mesoporous silica-alumina have been shown to catalyze this reaction with high durability and selectivity for phenol. rsc.org Additionally, Cu-exchanged ZSM-5 catalysts have been explored for the gas-phase hydroxylation of benzene using carbon dioxide as an oxidant. ugent.be These studies on related copper-containing materials suggest the potential for Cu-DOBDC or its derivatives in similar hydroxylation processes, although specific research on Cu-DOBDC for this reaction is needed for a direct assessment.

Organic Transformation Reactions

Cu-DOBDC and related copper MOFs have been explored as catalysts for various organic transformation reactions, leveraging their metal centers and porous structures to facilitate chemical reactions.

Click Chemistry Applications (e.g., Azide-Alkyne Cycloaddition)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a prominent example of "click chemistry," widely used for creating covalent connections. nih.govmdpi.comorganic-chemistry.orgnih.gov Copper-based MOFs, including those with DOBDC linkers, have been identified as effective heterogeneous catalysts for this reaction. dp.techrsc.orgmdpi.com

Research indicates that Cu-DOBDC can act as a catalyst for the azide-alkyne cycloaddition reaction, exhibiting superior catalytic performance. dp.techrsc.org The CuAAC reaction catalyzed by copper MOFs allows for the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles from organic azides and terminal alkynes, often under mild conditions and in various solvents, including water. mdpi.comorganic-chemistry.orgnih.gov The heterogeneous nature of MOF catalysts like Cu-DOBDC facilitates their recovery and reuse. mdpi.commdpi.com

Knoevenagel Condensation Reactions

Knoevenagel condensation is a fundamental carbon-carbon bond forming reaction between an active methylene (B1212753) compound and a carbonyl compound. Copper-catalyzed Knoevenagel condensation is a widely used method for synthesizing various chemical compounds. mdpi.comrsc.org

Studies have shown that MOFs, including those containing copper and DOBDC linkers, can catalyze Knoevenagel condensation reactions. sci-hub.sesemanticscholar.org A 2D Cu-MOF has been reported as an efficient heterogeneous catalyst for Knoevenagel reactions between substituted benzaldehydes and active methylene compounds like malononitrile (B47326) and ethyl cyanoacetate (B8463686) under mild conditions. mdpi.com This highlights the potential of Cu-DOBDC and similar copper MOFs as reusable catalysts for this important organic transformation.

Ullmann-Type N-Arylation of Imidazoles

Ullmann-type N-arylation reactions involve the copper-catalyzed coupling of aryl halides with amines or heterocycles like imidazoles to form carbon-nitrogen bonds. researchgate.netorganic-chemistry.orgcapes.gov.br Copper catalysts, including copper oxides and complexes with specific ligands, have been developed for the N-arylation of imidazoles. researchgate.netorganic-chemistry.orgcapes.gov.br

An amorphous Cu-MOF-74, which is based on the DOBDC linker, has been reported as an efficient heterogeneous catalyst for cross-coupling reactions between (hetero)aryl iodides/bromides and N-H heterocycles, including imidazoles. researchgate.net This amorphous copper-MOF catalyst showed high catalytic activity and could be reused multiple times with minimal copper leaching. researchgate.net This demonstrates the applicability of copper-DOBDC derived materials in mediating Ullmann-type N-arylation reactions of imidazoles.

Catalytic Hydrogenation Reactions

Copper-based catalysts and MOFs have been explored for various hydrogenation reactions. While direct studies focusing solely on Cu-DOBDC for the hydrogenation of typical organic functional groups like alkenes or alkynes (outside of click chemistry) are not prominently featured in the search results, copper-containing MOFs have been investigated in hydrogenation processes.

For instance, copper-based catalysts, particularly Cu/ZnO/Al₂O₃, are well-established for the industrial synthesis of methanol (B129727) from syngas (CO, CO₂, and H₂), where CO₂ hydrogenation plays a significant role. mdpi.com More recently, confinement of ultrasmall Cu/ZnOx nanoparticles within MOFs has shown high activity and selectivity for methanol synthesis from CO₂ hydrogenation. acs.org

Environmental Remediation Applications of Cu Dobdc

Heavy Metal Ion Removal from Aqueous Solutions

Heavy metal contamination in water is a significant environmental concern due to the toxicity and persistence of these pollutants frontiersin.orgorientjchem.org. Cu-DOBDC and other MOFs have shown promise in removing heavy metal ions from aqueous solutions through adsorption researchgate.netrsc.org.

Adsorption Mechanisms of Lead, Cadmium, and Chromium

The adsorption of heavy metal ions like lead (Pb), cadmium (Cd), and chromium (Cr) onto adsorbents is influenced by various factors, including the chemical properties of the metal ions and the functional groups on the adsorbent surface mdpi.comnih.gov. While specific detailed mechanisms for Cu-DOBDC adsorbing Pb, Cd, and Cr were not extensively detailed in the search results, studies on other adsorbents, including copper-based materials and MOFs, provide insights into potential mechanisms.

Adsorption of heavy metals can involve physical adsorption, chemical adsorption, and electrostatic adsorption rsc.org. The presence of functional groups on the adsorbent surface plays a crucial role in forming complexes with metal ions mdpi.com. For instance, studies on modified biochar have shown that functional groups like N-containing groups, carboxyl groups, hydroxyl groups, and carbonyl groups are involved in the removal of Cu, Cd, and Pb nih.gov. Lead ions, for example, tend to be removed with higher efficiency compared to cadmium and chromium ions by some adsorbents, which is attributed to their larger ionic radius and lower hydration energy, facilitating their sorption and the formation of strong complexes with surface functional groups mdpi.com.

MOFs, including copper-based ones, can offer specific adsorption sites, such as open metal sites, which can strongly interact with guest molecules like CO2 through electrostatic and physisorptive interactions rsc.org. Similar interactions could be involved in the adsorption of heavy metal cations.

Optimization of Adsorption Parameters (pH, Contact Time, Concentration, Dosage)

The efficiency of heavy metal adsorption by adsorbents is significantly influenced by operational parameters such as pH, contact time, initial metal concentration, and adsorbent dosage frontiersin.orgresearchgate.netscirp.orgresearchgate.net.

pH: Solution pH is a critical factor as it affects the surface charge of the adsorbent and the speciation of metal ions in the solution frontiersin.orgresearchgate.netscirp.org. Generally, the adsorption of metal cations increases with increasing pH due to the deprotonation of surface functional groups, leading to more available adsorption sites and reduced competition from protons nih.govresearchgate.net. Studies on copper adsorption by other materials indicate that optimal pH values can vary, with some showing increased uptake at pH 5 researchgate.net or around pH 4 srru.ac.thajol.info. For the removal of Cd, Pb, and Cr by a Cu-DPA MOF, optimal pH values were found to be 6, 6, and 2, respectively frontiersin.org.

Contact Time: The contact time between the adsorbent and the metal solution is crucial for reaching adsorption equilibrium researchgate.netscirp.orgresearchgate.netsrru.ac.thfrontiersin.org. Adsorption is often rapid initially due to the large number of available sites, and then slows down as the sites become saturated srru.ac.thfrontiersin.org. Optimal contact times for heavy metal removal can range from minutes to several hours, depending on the adsorbent and conditions researchgate.netscirp.orgsrru.ac.thfrontiersin.org. For example, optimal contact time for Cu(II) adsorption on some materials was found to be around 105 minutes researchgate.net or 180 minutes srru.ac.th. For a Cu-DPA MOF, optimal contact time for Cd and Cr removal was 80 minutes frontiersin.org.

Initial Concentration: The initial concentration of heavy metal ions in the solution affects the driving force for adsorption researchgate.netscirp.orgresearchgate.netfrontiersin.org. Higher initial concentrations can lead to increased adsorption capacity up to a certain point, as there are more metal ions available to interact with the adsorbent sites scirp.orgfrontiersin.org. However, at very high concentrations, the removal efficiency might decrease or reach a saturation point frontiersin.orgmdpi.com.

Adsorbent Dosage: The amount of adsorbent used is directly related to the number of available adsorption sites frontiersin.orgresearchgate.netresearchgate.net. Increasing the adsorbent dosage generally leads to a higher percentage removal of heavy metals due to the increased surface area and more active sites frontiersin.orgresearchgate.net. However, beyond a certain dosage, the removal efficiency may plateau as the remaining metal ion concentration becomes very low or due to overlapping of adsorption sites frontiersin.org.

Research findings on the optimization of these parameters for Cu-DOBDC specifically for Pb, Cd, and Cr removal were not explicitly detailed in the provided search results. However, the principles observed for other adsorbents, including copper-based MOFs, are generally applicable.

Organic Pollutant Degradation

Beyond heavy metals, Cu-DOBDC and other MOFs have demonstrated capabilities in the removal and degradation of various organic pollutants from water and air acs.orgmdpi.com.

Adsorption and Photocatalytic Degradation of Organic Dyes

Organic dyes are common water pollutants from industries like textiles kyushu-u.ac.jp. MOFs, including those containing copper, have been explored for both the adsorption and photocatalytic degradation of organic dyes researchgate.netmdpi.combucea.edu.cnmdpi.comresearchgate.net.

MOFs can adsorb dyes onto their porous surfaces researchgate.netmdpi.com. The adsorption capacity for dyes can be influenced by factors such as electrostatic interactions between the MOF and the dye molecules researchgate.netacs.org. For instance, a porous Cu-MOF showed higher adsorption for methylene (B1212753) blue (a cationic dye) but poor adsorption for methyl orange (an anionic dye), attributed to electrostatic attraction/repulsion phenomena researchgate.net.

Furthermore, some MOFs exhibit photocatalytic activity, meaning they can degrade organic pollutants when exposed to light mdpi.comkyushu-u.ac.jpbucea.edu.cn. Copper-based materials have shown potential as photocatalysts for dye degradation mdpi.comresearchgate.net. In photocatalysis, the MOF absorbs light, generating electron-hole pairs that can react with water and oxygen to produce reactive species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (O2•-) kyushu-u.ac.jpresearchgate.net. These radicals can then break down the complex organic dye molecules into simpler, less harmful substances like carbon dioxide and water kyushu-u.ac.jp.

Studies have investigated the photocatalytic degradation of various organic dyes using different MOF-based materials, with some achieving high degradation efficiencies under visible light irradiation mdpi.commdpi.com. Parameters such as contact time, catalyst amount, dye concentration, temperature, and pH can influence the efficiency of photocatalytic degradation mdpi.com.

Removal of Pharmaceutical Contaminants from Wastewater

Pharmaceutical contaminants are emerging pollutants in wastewater that pose risks to the environment and human health rjes.iqresearchgate.netresearchgate.netspringernature.com. Adsorption is considered an efficient method for removing these organic compounds from wastewater rjes.iqresearchgate.net. MOFs, with their high surface area and tunable properties, are being investigated as adsorbents for pharmaceuticals researchgate.netspringernature.com.

Studies have shown that MOFs can effectively adsorb pharmaceutical pollutants from water researchgate.netspringernature.com. The removal efficiency can depend on the characteristics of the pharmaceutical compound, such as its charge springernature.com. For example, a plant-based MOF showed high removal efficiencies for cationic pharmaceutical contaminants from wastewater effluent springernature.com. Copper-based nano-adsorbents have also been explored for the removal of pharmaceutical pollutants from real wastewater samples rjes.iq.

Some MOFs can also contribute to the degradation of pharmaceutical contaminants through processes like photocatalysis springernature.comrsc.org. A new copper-based MOF with specific structural features has been reported to effectively activate peroxymonosulfate, leading to the degradation of various antibiotics through the production of reactive oxygen species rsc.org.

Adsorption of Volatile Organic Compounds (e.g., Hexanal)

Volatile Organic Compounds (VOCs), such as hexanal (B45976), are atmospheric pollutants that can have detrimental effects on human health and the environment semanticscholar.orgmdpi.com. MOFs are considered promising adsorbents for VOCs due to their high surface area and pore volume mdpi.comsemanticscholar.org.

Studies have investigated the adsorption of VOCs like hexanal using different MOFs acs.org. While Cu-BDC (a related copper-based MOF) showed some adsorption capacity for hexanal, other MOFs like MIL-101(Cr) and UiO-66 demonstrated higher adsorption capacities acs.org. The adsorption mechanism of hexanal onto MOFs can involve interactions between functional groups in the MOF linker and the VOC molecule, such as interactions between aromatic C-H bonds and the C=O group in hexanal acs.org.

The adsorption performance of MOFs for VOCs can be influenced by factors such as the MOF structure, surface area, and the presence of specific adsorption sites mdpi.comsemanticscholar.org. The ability of MOFs to adsorb VOCs makes them potential materials for air purification applications mdpi.comsemanticscholar.org.

Data Tables:

While specific quantitative data tables for Cu-DOBDC across all these applications were not consistently available in the search results, the following table summarizes some illustrative data points found for related copper-based MOFs or general MOF applications in the context of the outlined topics:

| Application Area | Pollutant(s) | Adsorbent/Catalyst (Example) | Key Finding / Performance Metric | Source |

| Heavy Metal Removal (Aqueous) | Cd, Pb, Cr | Cu-DPA MOF | Max removal efficiency: 97.6% (Cd), 99.5% (Pb), 99.5% (Cr) in real wastewater | frontiersin.org |

| Heavy Metal Removal (Aqueous) | Cu(II) | Activated Carbon (Avocado) | Removal efficiency: 87% at optimum conditions | orientjchem.org |

| Heavy Metal Removal (Aqueous) | Pb(II) | Modified MOF-5 | Maximum adsorption capacity: 189 mg/g at pH 6 | rsc.org |

| Organic Dye Degradation | Rhodamine B, Alizarine R | Cu/Ni/rGO nanocomposite | Max removal: 93% (RhB), 91% (AR) under visible light | mdpi.com |

| Organic Dye Adsorption | Methylene Blue, Methyl Orange | Porous Cu-MOF | Higher adsorption for Methylene Blue (cationic) | researchgate.net |

| Pharmaceutical Contaminant Removal | Various antibiotics | New Cu-based MOF | High degradation efficiency (>95%) within 30 minutes | rsc.org |

| Pharmaceutical Contaminant Removal | Cationic contaminants | Plant-based MOF (SU-102) | Average removal efficiency: 94% from wastewater effluent | springernature.com |

| VOC Adsorption | Hexanal | Cu-BDC | Adsorption capacity: 32.5 mg/g | acs.org |

| VOC Adsorption | Benzene (B151609) | Cu-BTC (mechanochemical) | Adsorption capacity: 6.90 mmol/g at 298 K and 8 kPa | mdpi.com |

Detailed Research Findings:

Research into Cu-DOBDC and related copper-based MOFs for environmental remediation highlights their versatility. Studies emphasize the importance of MOF structure, surface area, and the presence of accessible metal sites for effective pollutant interaction researchgate.netacs.orgrsc.orgmdpi.comsemanticscholar.org. For heavy metal removal, the pH of the solution is a critical factor influencing adsorption efficiency, with optimal ranges varying depending on the specific metal ion and adsorbent frontiersin.orgresearchgate.netsrru.ac.thajol.info. Contact time and adsorbent dosage also play significant roles in achieving maximum removal frontiersin.orgresearchgate.netsrru.ac.thfrontiersin.org. In the context of organic pollutants, MOFs can act as effective adsorbents, with interactions influenced by factors like electrostatic forces researchgate.netacs.org. Furthermore, the photocatalytic properties of some copper-based MOFs enable the degradation of dyes and pharmaceuticals under light irradiation, involving the generation of reactive oxygen species mdpi.comkyushu-u.ac.jpmdpi.comrsc.org. The application of MOFs for VOC adsorption demonstrates their potential for air purification, with adsorption capacities varying depending on the MOF and the specific VOC acs.org.

Energy Applications and Emerging Directions for Cu Dobdc

Hydrogen Energy Related Research

Metal-organic frameworks, including those based on copper, are being investigated for hydrogen storage applications due to their high porosity and tunable structures nrel.govresearchgate.net. While the physisorption of hydrogen to most framework materials is typically weak, materials with open metal sites can enhance hydrogen binding nrel.gov. The U.S. Department of Energy (DOE) has set targets for hydrogen storage systems, including cost, volumetric capacity, and gravimetric capacity, to facilitate the use of hydrogen as an alternative energy source osti.govacs.org. Achieving these targets requires materials with appropriate binding enthalpies nrel.gov.

Cu(I) frameworks, for instance, are being explored for hydrogen storage, with studies reporting enhanced hydrogen uptake closer to ambient conditions due to π-back-bonding interactions between hydrogen molecules and Cu(I) sites nrel.gov. While some materials like Cu(I)-MFU-4l have shown high hydrogen adsorption enthalpies, the volumetric density of these sites is a crucial factor for practical storage nih.govnih.gov. Research into isostructural MOFs like M₂(dobpdc) (analogous to M₂(dobdc) but with an extended linker) has shown enhanced gravimetric hydrogen uptake compared to M₂(dobdc) analogues due to higher surface areas and pore volumes, although at the cost of lower volumetric capacities acs.orgresearchgate.net.

The design of future materials for on-board hydrogen storage necessitates achieving both high surface area and a high volumetric density of exposed metal cation sites to maximize both gravimetric and volumetric capacities simultaneously acs.orgresearchgate.net. Studies on hydrogen adsorption in MOF-74 analogues, including Mg₂(dobdc), have examined their properties through adsorption experiments, infrared spectroscopy, and neutron scattering researchgate.net.

Supercapacitor Electrode Materials (for related Cu-MOFs)

Metal-organic frameworks are considered promising electrode materials for supercapacitors due to their porous structure and abundant redox sites mdpi.com. Copper-based MOFs (Cu-MOFs) have been explored in this context. For example, a copper-doped iron-based MOF (Cu@Fe-MOF) thin film demonstrated a high specific capacitance of 420.54 F g⁻¹ at 3 A g⁻¹, which was double that of the iron-based MOF without copper doping mdpi.com. The improved electrochemical performance was attributed to the synergistic effect of copper and iron centers, leading to larger electrochemically active areas and enhanced charge transfer mdpi.com.

Another study reported a Cu₄ cluster-based 3D MOF (Cu-atrz-BDC) that exhibited an ultrahigh specific capacitance of 5525 F g⁻¹ at 1 A g⁻¹ scispace.com. When assembled into an asymmetric supercapacitor with reduced graphene oxide (rGO), this MOF showed excellent cycling stability and a maximum energy density of 9.96 Wh kg⁻¹ at a power density of 0.81 kW kg⁻¹ scispace.com. The high performance was linked to its porous 3D structure, nanosized particles, and improved conductivity scispace.com.

Furthermore, a redox-active Cu-MOF was evaluated as an electrode material for battery-supercapacitor-type hybrid energy storage devices acs.org. This Cu-MOF showed a specific capacity of 451.4 C g⁻¹ at 3 mV s⁻¹, which was significantly higher than a comparable Co-MOF acs.org. A supercapattery device fabricated with the Cu-MOF as the positive electrode and activated carbon as the negative electrode achieved energy and power densities of 41 Wh g⁻¹ and 2400 W kg⁻¹, respectively, with good capacity retention and coulombic efficiency acs.org. The favorable properties of the Cu-MOF electrode were attributed to its excellent redox properties acs.org.

Hierarchically porous Cu-MOFs composited with rGO have also been investigated as efficient hybrid supercapacitor electrode materials dntb.gov.ua. Manipulating the surface morphology of Cu-MOFs has emerged as a strategy to enhance their energy density and electrical conductivity for electrochemical applications rsc.org.

Here is a table summarizing some of the supercapacitor performance data for related Cu-MOFs:

| Material | Specific Capacitance (F g⁻¹) | Current Density (A g⁻¹) | Energy Density (Wh kg⁻¹) | Power Density (W kg⁻¹) | Cycling Stability (Retention after cycles) | Reference |